1-(Benzyloxy)hexan-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-phenylmethoxyhexan-3-ol |
InChI |
InChI=1S/C13H20O2/c1-2-6-13(14)9-10-15-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3 |
InChI Key |
PDTULYOQCMVHIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyloxy Hexan 3 Ol and Its Stereoisomers
Non-Stereoselective Synthetic Routes
Non-stereoselective methods provide racemic mixtures of 1-(benzyloxy)hexan-3-ol, which can be suitable for applications where stereochemistry is not critical or can be resolved in subsequent steps.
Approaches via Nucleophilic Substitution Reactions
Nucleophilic substitution reactions offer a straightforward approach to the synthesis of this compound. One common strategy involves the benzylation of a suitable diol precursor. For instance, the reaction of hexan-1,3-diol with benzyl (B1604629) bromide in the presence of a base like sodium hydride can yield this compound. Another approach involves the reaction of a halo-alcohol derivative, such as 1-bromohexan-3-ol, with benzyl alcohol under basic conditions. google.com The benzyloxy group can also be introduced by reacting a suitable precursor with benzyl alcohol. smolecule.com The tosyloxy group in compounds like (S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane can be displaced by nucleophiles, demonstrating the utility of substitution reactions in building such molecules.
A prophetic example illustrates a multi-step synthesis of 3-(benzyloxy)-1-cyclobutanone, which involves nucleophilic substitution as a key step. google.com This highlights the broad applicability of this reaction type in preparing related structures.
Reduction-Based Synthetic Strategies
The reduction of the corresponding ketone, 1-(benzyloxy)hexan-3-one, is a primary method for synthesizing this compound. smolecule.comchadsprep.com Various reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are effective for reducing ketones to secondary alcohols. smolecule.com
For example, the reduction of 1-(benzyloxy)hexan-3-one with NaBH₄ in a suitable solvent like methanol (B129727) or ethanol (B145695) would yield the desired alcohol. This method is generally high-yielding and operationally simple. A decaborane/pyrrolidine/cerium(III) chloride system in methanol has also been shown to be an effective and mild method for ketone reduction. organic-chemistry.org
| Precursor | Reducing Agent | Product | Reference |
| 1-(Benzyloxy)hexan-3-one | Sodium Borohydride (NaBH₄) | This compound | smolecule.com |
| 1-(Benzyloxy)hexan-3-one | Lithium Aluminum Hydride (LiAlH₄) | This compound | smolecule.com |
| Ketones | Decaborane/pyrrolidine/CeCl₃ | Alcohols | organic-chemistry.org |
Ring-Opening Reactions of Epoxides and Related Cyclic Ethers
The ring-opening of epoxides is a versatile method for the synthesis of 1,2-difunctionalized compounds, including this compound. thieme-connect.de A common approach involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with (benzyloxymethyl)oxirane (benzyl glycidyl (B131873) ether). The nucleophilic attack of the Grignard reagent on the less substituted carbon of the epoxide ring leads to the formation of this compound. up.ac.za
Alternatively, the ring-opening of 1,2-epoxyhexane (B74757) with a benzyl alcohol-derived nucleophile can be employed. nih.govchemicalbook.com For instance, reacting 1,2-epoxyhexane with sodium benzoxide would yield the target compound. nih.gov Borinic acid has been shown to catalyze the regioselective ring-opening of 3,4-epoxy alcohols. scholaris.ca Furthermore, the reaction of trans-1-(benzyloxy)-3,4-epoxyhexane with an organoaluminum reagent has been reported to yield the corresponding β-methyl alcohol. researchgate.net
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is crucial for its application in the development of chiral drugs and other biologically active molecules. This is achieved through stereoselective methods that control the formation of the chiral center at the C-3 position.
Asymmetric Catalysis for Chiral Induction (e.g., Asymmetric Reduction, Asymmetric Dihydroxylation)
Asymmetric reduction of the prochiral ketone, 1-(benzyloxy)hexan-3-one, is a powerful strategy to obtain enantiomerically enriched this compound. sigmaaldrich.com This is typically achieved using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one face of the ketone, leading to a predominance of one enantiomer.
Commonly used catalysts are based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. renyi.hugoogle.com For example, the use of a chiral oxazaborolidine catalyst in the presence of borane (B79455) is a well-established method for the enantioselective reduction of ketones. google.com Microbial reductions, for instance using Acinetobacter sp., have also been employed for the stereoselective synthesis of related dihydroxy esters. researchgate.net
Sharpless asymmetric dihydroxylation is another powerful tool that can be used to introduce chirality. mdpi.com While not directly producing this compound in one step from a simple alkene, it can be used to create chiral diol precursors that can then be converted to the target molecule. For example, the asymmetric dihydroxylation of a suitable alkene followed by selective benzylation and further transformations can lead to the desired enantiopure product. mdpi.comcsic.es
| Ketone/Alkene | Catalyst/Reagent | Product Enantiomer | Reference |
| Prochiral Ketone | Chiral Oxazaborolidine/Borane | (R)- or (S)-Alcohol | google.com |
| Prochiral Ketone | [{RuCl₂(p-cymene)}₂]/Chiral Ligand | (R)- or (S)-Alcohol | sigmaaldrich.com |
| Alkene | AD-mix-α or AD-mix-β | Chiral Diol | mdpi.com |
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sfu.cadokumen.pub After the desired chiral center is created, the auxiliary is removed.
In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key reaction step. For example, an achiral keto-acid could be esterified with a chiral alcohol, such as (-)-8-phenylmenthol. renyi.hu The resulting chiral ester enolate can then undergo a diastereoselective alkylation or reduction. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound. Evans-type oxazolidinone auxiliaries are also widely used to direct stereoselective alkylations and other transformations. renyi.hu
While specific examples for the direct synthesis of this compound using this method are not prevalent in the provided search results, the general principles of chiral auxiliary-mediated synthesis are well-established and applicable. renyi.husfu.cagoogle.com
Enzyme-Catalyzed Kinetic Resolution and Biocatalytic Approaches
Biocatalysis offers a powerful and environmentally benign strategy for accessing enantiomerically pure compounds. sci-hub.se Enzyme-catalyzed kinetic resolution (KR) is a widely used method for separating racemic mixtures of alcohols. unipd.it This process relies on an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic alcohol at a faster rate, allowing for the separation of the slower-reacting alcohol enantiomer and the newly formed ester. unipd.itresearchgate.net
Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective for the kinetic resolution of various secondary alcohols. researchgate.net The efficiency and enantioselectivity of the resolution depend on the substrate structure, the acyl donor, and the solvent. researchgate.netmdpi.com For instance, in the lipase-catalyzed acylation of secondary aliphatic allylic alcohols, vinyl acetate (B1210297) is a common and effective acyl donor, and hexane (B92381) is a suitable non-polar solvent. researchgate.net While direct kinetic resolution of this compound is not extensively documented in these specific sources, studies on analogous structures provide significant insight. For example, the kinetic resolution of 5-benzyloxy-1-hepten-3-ol has been explored, though with limited success in achieving high enantioselectivity under the tested conditions. sci-hub.se In another case involving the resolution of a benzyloxy derivative with certain lipases, the reaction was fast but resulted in low enantiomeric excess (ee), indicating that enzyme and substrate matching is critical. core.ac.uk
Broader biocatalytic approaches, such as the enantioselective reduction of ketones, are also prevalent. Microbial cell suspensions or isolated ketoreductase enzymes can reduce a ketone precursor, 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester, to the corresponding dihydroxy ester with high diastereoselectivity and enantioselectivity. mdpi.comcore.ac.uk For example, cell extracts of Acinetobacter calcoaceticus SC 13876 can reduce the diketone to furnish the (3R,5S)-dihydroxy compound in 92% yield and 99% ee. mdpi.com This demonstrates the capability of biocatalytic systems to handle substrates containing a benzyloxy group and produce chiral alcohols with high stereochemical purity.
| Enzyme/Biocatalyst | Substrate Type / Analogue | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (Novozym 435) | Secondary aliphatic allylic alcohols | Kinetic Resolution (Acylation) | Excellent enantioselectivities (>99% ee) for both alcohol and acetate products. | researchgate.net |
| Lipase | 5-Benzyloxy-1-hepten-3-ol | Kinetic Resolution (Hydrolysis) | Low enantioselectivity observed. | sci-hub.se |
| Acinetobacter calcoaceticus SC 13876 | 3,5-Dioxo-6-(benzyloxy) hexanoic acid, ethyl ester | Biocatalytic Reduction | Produces (3R,5S)-dihydroxy ester with 92% yield and 99% ee. | mdpi.com |
| Transaminases (TAs) | 3-Hydroxy ketones | Biocatalytic Transamination | Access to both diastereomers of 1,3-amino alcohols by using (R)- and (S)-selective enzymes. | csic.es |
Synthesis from Chiral Pool Precursors
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like carbohydrates, amino acids, and terpenes, which can serve as starting materials for complex chiral molecules. This approach leverages the inherent stereochemistry of the starting material to construct a target molecule with defined stereocenters.
Carbohydrates are a common source for chiral pool synthesis. For instance, D-glucose derivatives can be used to synthesize complex chiral molecules containing a hexanol side chain. google.com A general strategy involves the transformation of the sugar into a suitable intermediate, such as an epoxide or a furanoid glycal, which then undergoes C-C bond formation to attach the hexyl chain. The stereocenters of the sugar scaffold guide the stereochemical outcome of these transformations. For example, (S)-1-((3aR,5R,6aR)-2,2-dimethyltetrahydrofuro[2,3-d] mdpi.comCurrent time information in Bangalore, IN.dioxol-5-yl)hexan-1-ol can be synthesized from a D-glucose-derived intermediate, where the stereochemistry of the hexanol portion is controlled by the chiral precursor. google.com
Amino acids also serve as versatile chiral precursors. L-phenylalanine has been used to prepare chiral nitrones that can be transformed into 1,3-disubstituted tetrahydroisoquinolines. rsc.org While structurally more complex than this compound, these syntheses demonstrate the principle of using an amino acid backbone to create new stereocenters with high control. For example, the synthesis of (S)-1-((1R,3S)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)hexan-2-ol originates from L-phenylalanine, showcasing the construction of a chiral hexanol-type side chain. rsc.org The synthesis of (S)-1-(Benzyloxy)hex-5-en-3-ol has also been reported, starting from 3-(benzyloxy)propanal (B121202), which can potentially be derived from chiral pool sources like serine or malic acid. acs.org
| Chiral Pool Source | Example Precursor | Resulting Structure Type | Reference |
|---|---|---|---|
| Carbohydrates | D-glucose derivative | (S)-1-((3aR,5R,6aR)-2,2-dimethyltetrahydrofuro[2,3-d] mdpi.comCurrent time information in Bangalore, IN.dioxol-5-yl)hexan-1-ol | google.com |
| Amino Acids | L-phenylalanine | (S)-1-((1R,3S)-3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)hexan-2-ol | rsc.org |
| Carbohydrates | 2-Deoxy-D-ribose (B167953) | (3S,4S)-4-Benzyloxy-3-benzyloxymethylhepta-1,6-dien-3-ol | nih.gov |
Diastereoselective Transformations Leading to this compound Stereoisomers
Diastereoselective synthesis is a cornerstone for creating specific stereoisomers of molecules with multiple stereocenters, such as this compound. These methods involve reacting a molecule that already contains one or more stereocenters to influence the creation of a new stereocenter, resulting in the preferential formation of one diastereomer over others.
One major strategy is the diastereoselective reduction of a β-hydroxy ketone precursor. The Narasaka-Prasad reduction, for example, is a well-established method for the stereoselective synthesis of syn-1,3-diols from β-hydroxy ketones, often requiring a chelating agent like Et2BOMe under cryogenic conditions. researchgate.net More recent developments have explored alternative one-pot diastereoselective reactions, such as the carboxylation/bromocyclization of chiral homoallylic alcohols, to furnish functionalized syn-1,3-diol derivatives with high diastereomeric ratios (dr >19:1). researchgate.net
Nucleophilic additions to carbonyl compounds bearing a stereocenter at the α- or β-position can also proceed with high diastereoselectivity. The stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models. For example, the addition of Grignard reagents to chiral nitrones derived from L-phenylalanine yields trans-1,3-disubstituted products with good diastereoselectivity. rsc.org Similarly, cycloaddition reactions can be highly diastereoselective. The reaction of nitrile oxides with alkenes that have an allylic oxygen substituent can proceed with significant diastereofacial selection, where the existing stereocenter directs the approach of the reagent. nih.gov
Biocatalytic methods can also achieve high diastereoselectivity. The use of (R)- and (S)-selective transaminases allows for the synthesis of both diastereomers of 1,3-amino alcohols from aldol (B89426) products, demonstrating enzymatic control over the formation of a new stereocenter adjacent to an existing one. csic.es Furthermore, diastereoselective epoxidation of allylic alcohols is a powerful tool. A one-pot process combining asymmetric alkylzinc addition to an enal with subsequent diastereoselective epoxidation can generate acyclic epoxy alcohols with high enantio- and diastereoselectivity. google.com
| Transformation Type | Reagents/Method | Stereochemical Outcome | Typical Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Carboxylation/ Bromocyclization | Chiral homoallylic alcohol, CO₂, NBS | syn-1,3-diol derivative | >19:1 | researchgate.net |
| Nucleophilic Addition | Grignard reagent addition to chiral nitrone | trans-1,3-disubstituted product | Good selectivity | rsc.org |
| Nitrile Oxide Cycloaddition | Nitrile oxide addition to alkene with allylic oxygen | Controlled by allylic stereocenter | Up to 81:19 | nih.gov |
| Asymmetric Epoxidation | Dialkylzinc, enal, Ti(OiPr)₄, O₂ or TBHP | threo-epoxy alcohol | Up to >20:1 | google.com |
| Biocatalytic Transamination | (R)- or (S)-selective Transaminase | Access to both diastereomers | Up to >97% de | csic.es |
Chemical Reactivity and Mechanistic Investigations of 1 Benzyloxy Hexan 3 Ol
Reactions at the Hydroxyl Group
The secondary alcohol in 1-(Benzyloxy)hexan-3-ol is a primary site for chemical modification, enabling its conversion into various other functional groups through derivatization and oxidation strategies.
Functionalization and Derivatization Strategies (e.g., Etherification, Silylation, Esterification)
The hydroxyl group can be readily converted into other functionalities such as ethers, esters, or silyl (B83357) ethers. These reactions are crucial for protecting the alcohol during subsequent synthetic steps or for introducing new properties to the molecule.
Silylation: A common strategy to protect alcohols is the formation of silyl ethers. For instance, in a related compound, (S)-6-(benzyloxy)hexane-1,4-diol, the primary hydroxyl group was selectively protected using tert-butyldimethylsilyl chloride (TBSCl). nih.gov This reaction typically employs a base like triethylamine (B128534) (NEt3) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov This highlights a general method for selectively functionalizing hydroxyl groups within a benzyloxy-substituted hexane (B92381) framework.
| Substrate | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| (S)-6-(benzyloxy)hexane-1,4-diol | TBSCl, NEt3, DMAP | THF | RT to 65 °C, 24-48h | (S)-1-(Benzyloxy)-6-((tert-butyldimethylsilyl)oxy)hexan-3-ol |
Etherification and Esterification: The hydroxyl group can also undergo etherification, for example, through the Williamson ether synthesis, or esterification by reacting with acyl chlorides or carboxylic anhydrides. These reactions are standard transformations for alcohols and would be applicable to this compound to yield a diverse range of derivatives.
Oxidation Reactions
Oxidation of the secondary alcohol at the C3 position of this compound would yield the corresponding ketone, 1-(Benzyloxy)hexan-3-one. This transformation is a fundamental reaction in organic synthesis. Secondary alcohols are typically oxidized to ketones using a variety of reagents. quora.com
In a parallel example, the primary alcohol of 6-(Benzyloxy)hexan-1-ol was oxidized to the corresponding aldehyde, 6-(benzyloxy)hexanal, using iodobenzene (B50100) diacetate and a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in dichloromethane (B109758) (CH2Cl2). smolecule.com While this example involves a primary alcohol, similar oxidizing systems, as well as others based on chromium (e.g., PCC, PDC) or Swern and Dess-Martin periodinane oxidations, are effective for converting secondary alcohols to ketones. orgsyn.orgorganic-chemistry.org
| Starting Material | Typical Oxidizing Agent(s) | Product |
|---|---|---|
| Secondary Alcohol (e.g., this compound) | PCC, PDC, Swern (Oxalyl chloride, DMSO, Et3N), Dess-Martin periodinane, TEMPO/NaOCl | Ketone (e.g., 1-(Benzyloxy)hexan-3-one) |
Transformations Involving the Benzyl (B1604629) Ether Moiety
The benzyl ether group in this compound serves as a robust protecting group for the primary alcohol at the C1 position. Its removal is a key step in many synthetic routes.
Hydrogenolysis and Cleavage of the Benzyl Protecting Group
The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. rsc.orgresearchgate.net This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H2). rsc.orgresearchgate.net The reaction breaks the benzylic carbon-oxygen bond, liberating the free alcohol and producing toluene (B28343) as a byproduct. rsc.org The choice of solvent can significantly affect the reaction rate, with ethanol (B145695) and tetrahydrofuran often being effective. researchgate.net
| Substrate | Catalyst | Hydrogen Source | Solvent | Product |
|---|---|---|---|---|
| O-Benzyl Ether | Pd/C, Pd(OH)2/C (Pearlman's catalyst), Raney-Ni | H2 gas, Formic acid (transfer hydrogenation) | Ethanol, Methanol (B129727), THF, Ethyl Acetate (B1210297) | Alcohol + Toluene |
This deprotection method is widely valued for its mild conditions and high efficiency. However, care must be taken if other reducible functional groups, such as alkenes or alkynes, are present in the molecule, as they may also be reduced under these conditions. researchgate.net Alternative methods for benzyl ether cleavage include the use of strong Lewis acids, though this is limited to substrates that can tolerate acidic conditions. rsc.org
Carbon-Carbon Bond Forming Reactions
The synthesis of the this compound backbone itself often involves carbon-carbon bond-forming reactions, particularly through the use of organometallic reagents.
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)
Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds are powerful nucleophiles that can react with electrophiles such as aldehydes, ketones, and epoxides to form new carbon-carbon bonds. mt.comlibretexts.orgresearchgate.net The synthesis of the this compound skeleton can be envisioned through the reaction of a propyl-based organometallic reagent with a benzyloxy-containing electrophile, or vice-versa.
A highly relevant example is the synthesis of the closely related compound (S)-1-(Benzyloxy)hex-5-en-3-ol. This was achieved by reacting (R)-2-(2-(benzyloxy)ethyl)oxirane with vinylmagnesium bromide in the presence of copper(I) iodide (CuI). nih.gov In this reaction, the vinyl Grignard reagent attacks and opens the epoxide ring, forming the carbon-carbon bond at the C4 position and generating the hydroxyl group at C3. nih.govmasterorganicchemistry.com This demonstrates a powerful strategy for constructing the core structure of substituted benzyloxy hexanols.
Similarly, the addition of a propyl Grignard reagent (e.g., propylmagnesium bromide) to 2-(benzyloxy)acetaldehyde (B24188) would directly yield this compound. Organolithium reagents can be used in a similar fashion, often exhibiting higher reactivity than their Grignard counterparts. libretexts.orgresearchgate.net These reactions are fundamental for constructing the carbon framework of such molecules. nih.gov
| Organometallic Reagent | Electrophile | Bond Formed |
|---|---|---|
| Propylmagnesium bromide | 2-(Benzyloxy)acetaldehyde | C3-C4 |
| (2-(Benzyloxy)ethyl)magnesium bromide | Butyraldehyde | C2-C3 |
| Propyllithium | (R)-2-(2-(Benzyloxy)ethyl)oxirane | C3-C4 |
Cross-Metathesis Reactions
While this compound itself is a saturated alcohol and thus inert to olefin metathesis, its unsaturated analogue, 1-(Benzyloxy)hex-5-en-3-ol , serves as a highly relevant substrate for discussing cross-metathesis (CM) reactivity. Olefin metathesis, particularly CM, is a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes, such as Grubbs and Hoveyda-Grubbs catalysts. harvard.eduorganic-chemistry.org The reaction involves the transalkylidenation between two different alkenes. organic-chemistry.org
The success and selectivity of a cross-metathesis reaction depend on factors like the catalyst type, substrate sterics, and the electronic nature of the reacting olefins. harvard.edu Research on structurally similar compounds provides insight into the expected reactivity of 1-(Benzyloxy)hex-5-en-3-ol.
In a study on the regioselective cross-metathesis of hexa-1,5-dien-3-ol , protection of the hydroxyl group with a bulky silyl ether allowed for selective reaction at the less hindered C5-C6 double bond. organic-chemistry.org This suggests that the hydroxyl group in 1-(Benzyloxy)hex-5-en-3-ol, or a protected version thereof, could direct or influence the reaction's regioselectivity.
Further illustrating the utility of this reaction, the cross-metathesis of ** (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol** with cis-1,4-diacetoxy-2-butene (B1582018) was successfully carried out using the Hoveyda-Grubbs second-generation catalyst. mdpi.comresearchgate.net The reaction proceeded smoothly at room temperature, yielding the desired product with high E-selectivity. mdpi.comresearchgate.net Similarly, secondary allylic alcohols have been effectively used in cross-metathesis reactions with various acrylates using Grubbs' second-generation catalyst, demonstrating the compatibility of the free hydroxyl group. nih.gov
The table below summarizes conditions used for cross-metathesis on analogous substrates.
| Substrate(s) | Catalyst (mol%) | Solvent / Additives | Temperature | Yield | Key Finding / Ref. |
|---|---|---|---|---|---|
| Protected hexa-1,5-dien-3-ol + Electron-deficient olefin | Ruthenium Catalyst (5%) | CH₂Cl₂ | 40 °C | High | Steric hindrance from a bulky protecting group induces high regioselectivity. organic-chemistry.org |
| (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol + cis-1,4-Diacetoxy-2-butene | Hoveyda-Grubbs 2nd Gen. (20%) | CH₂Cl₂ | rt | 64% | Demonstrates reactivity of a terminal diene in a benzyloxy-substituted hexenol system. mdpi.comresearchgate.net |
| Secondary Allylic Alcohols + Alkyl Acrylates | Grubbs' 2nd Gen. (5%) | Diethyl ether / CuI | 40 °C | ~75% | Shows compatibility of free secondary allylic alcohols in CM. nih.gov |
| Lactate-derived Allylic Alcohol + Acrolein | Grubbs' 2nd Gen. (5%) | CH₂Cl₂ / Phenol (B47542) | 25 °C | 25% | Highlights catalyst screening for transformations of functionalized allylic alcohols. beilstein-journals.org |
Rearrangement Processes (e.g., Wittig Rearrangement Derivatives)
The benzyl ether moiety within this compound makes it a potential substrate for the Wittig rearrangement. For a saturated ether of this type, the nih.govorganic-chemistry.org-Wittig rearrangement is the expected pathway. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of the carbon adjacent to the ether oxygen—in this case, the benzylic carbon—using a strong base like n-butyllithium (BuLi) or sec-butyllithium. This generates a carbanion, which then undergoes a rearrangement to form a more stable alkoxide. wikipedia.org
The product of a nih.govorganic-chemistry.org-Wittig rearrangement of a 1-(benzyloxy)alkane derivative would be a secondary alcohol containing a new carbon-carbon bond. Specifically, rearrangement of a deprotonated this compound derivative would lead to 1-phenyl-1-hydroxy-2-(pentan-2-ol) , where the phenyl group has migrated from the oxygen to the adjacent carbon.
The mechanism of the nih.govorganic-chemistry.org-Wittig rearrangement is generally understood to proceed through a radical dissociation-recombination pathway that occurs within a solvent cage. organic-chemistry.orgwikipedia.org After the initial deprotonation, the C-O bond cleaves homolytically to form a ketyl radical anion and an alkyl radical. These two species then recombine to form the product alkoxide. organic-chemistry.org The migratory aptitude of the rearranging group (R) follows the order of radical stability: tertiary > secondary > primary > methyl. wikipedia.org
While the nih.govorganic-chemistry.org-rearrangement is typical for saturated ethers, unsaturated analogues can undergo competing beilstein-journals.orgorganic-chemistry.org- or nih.govrsc.org-rearrangements, which often proceed through concerted, pericyclic transition states and can be favored at lower temperatures. organic-chemistry.orgmsu.edu
The table below provides examples of Wittig rearrangements on related benzylic ether systems.
| Substrate | Base / Conditions | Rearrangement Type | Product | Key Finding / Ref. |
|---|---|---|---|---|
| Generic Benzyl Ether | Alkyllithium | nih.govorganic-chemistry.org-Wittig | Secondary Alcohol | Proceeds via a radical dissociation-recombination mechanism. organic-chemistry.orgwikipedia.org |
| α-Benzyloxyallylsilane | s-BuLi, THF | nih.govrsc.org-Wittig vs. nih.govorganic-chemistry.org-Wittig | Acylsilane (from nih.govrsc.org) | The nih.govrsc.org-pathway can be highly favored over the nih.govorganic-chemistry.org-pathway at low temperatures (-75 °C). msu.edu |
| 2-Silyl-6-aryl-5,6-dihydro-(2H)-pyrans | DFT Study | nih.govrsc.org-Wittig vs. nih.govorganic-chemistry.org-Wittig | N/A (Theoretical) | Energetic analysis predicted a lower barrier for the nih.govrsc.org-rearrangement over the nih.govorganic-chemistry.org-pathway. rsc.org |
| Allyl Phenyl Ether | sec-BuLi, THF | nih.govorganic-chemistry.org-Wittig Competing Pathway | Rearranged Alcohol | Evidence suggests a Meisenheimer complex intermediate rather than a radical-ketyl pair for some aryl ethers. wikipedia.org |
Mechanistic Studies of Key Synthetic and Transformational Pathways
Mechanistic understanding is crucial for controlling the outcomes of reactions involving this compound and its derivatives. Key pathways include its synthesis and subsequent transformations like the rearrangements and metathesis reactions discussed previously.
Key Synthetic Pathway: A primary route to the chiral precursor, (S)-1-(Benzyloxy)hex-5-en-3-ol , involves the enantioselective addition of an allyl nucleophile to 3-(benzyloxy)propanal (B121202) . Highly stereoselective syntheses have been achieved using catalytic allylboration methodologies. rsc.orgualberta.ca For instance, the reaction of 3-(benzyloxy)propanal with allylboronates can be catalyzed by chiral Brønsted acids derived from a chiral diol and SnCl₄. ualberta.ca Another practical method uses a readily available cinchona alkaloid amide to catalyze the allylsilylation of the aldehyde, affording the desired homoallylic alcohol in high yield (89%) and excellent enantiomeric excess. rsc.org The saturated target compound, this compound, can then be obtained through standard reduction of the terminal alkene.
Mechanistic Studies of Transformational Pathways:
Wittig Rearrangement Mechanism: As noted, the mechanism of the nih.govorganic-chemistry.org-Wittig rearrangement is distinct from the concerted beilstein-journals.orgorganic-chemistry.org and nih.govrsc.org pathways. It is generally accepted to be a two-step process involving a radical-ketyl pair. organic-chemistry.orgmsu.edu This stepwise nature explains why stereochemical information can sometimes be lost and why the thermodynamic stability of the radical intermediate dictates the migratory aptitude. wikipedia.org However, for certain substrates like allyl aryl ethers, evidence points away from a radical pair and towards an anionic mechanism involving a Meisenheimer complex. wikipedia.org DFT studies have also been employed to calculate the energy barriers for competing nih.govorganic-chemistry.org and nih.govrsc.org pathways, confirming that the C-O bond cleavage is the rate-determining step. rsc.org
Cross-Metathesis Mechanism: The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-alkylidene (catalyst) and the olefin substrate. harvard.edu This forms a metallacyclobutane intermediate. For a cross-metathesis reaction to be selective, the rate of reaction between the two different olefins must be significantly faster than the rate of homodimerization of either starting olefin. harvard.edu Catalyst design plays a critical role; for instance, second-generation Grubbs catalysts bearing N-heterocyclic carbene (NHC) ligands are highly active and functional-group tolerant, but can also promote undesired side reactions like double bond isomerization at elevated temperatures. harvard.edubeilstein-journals.org Additives such as phenol or copper(I) iodide have been used to accelerate the desired metathesis pathway and improve selectivity. nih.govbeilstein-journals.org
Applications of 1 Benzyloxy Hexan 3 Ol As a Versatile Synthetic Intermediate
Building Block in the Total Synthesis of Complex Organic Molecules
The study of natural products has historically driven significant advancements in organic synthesis. sci-hub.se The intricate and complex structures of these molecules necessitate innovative synthetic routes and the use of versatile building blocks. sci-hub.se 1-(Benzyloxy)hexan-3-ol and its derivatives serve as crucial intermediates in the construction of such complex molecular architectures.
For instance, a related bicyclic derivative, (1S,2R,3S,5R)-2-((Benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexan-3-ol, has been utilized as a versatile building block in the synthesis of complex compounds. biosynth.comcymitquimica.com This highlights the utility of the benzyloxy and hydroxyl functional groups in facilitating the assembly of intricate molecular frameworks. The synthesis of complex molecules often requires multi-step processes where each functional group plays a specific role. The hydroxyl group can be a site for oxidation, reduction, or nucleophilic attack, while the benzyloxy group acts as a protecting group for an alcohol, which can be removed at a later stage of the synthesis.
Precursor for Natural Product Synthesis and Analogs
Naturally occurring carbohydrates and related structures are frequently employed as starting materials for the synthesis of natural products. mdpi.comresearchgate.net The chiral nature of these starting materials is often leveraged to produce enantiomerically pure target molecules. This compound, particularly its chiral forms like (S)-1-(Benzyloxy)hexan-3-ol, is a key precursor in the synthesis of various natural products and their analogs. bldpharm.com
A notable example is the synthesis of all four diastereomers of pestalotin, a group of 3-acyl-5,6-dihydro-2H-pyran-2-one natural products. mdpi.com The synthesis of (S)-2-benzyloxyhexanal, a direct derivative of (S)-1-(benzyloxy)hexan-1-ol, was a critical step in this process. mdpi.com This demonstrates the importance of the benzyloxy-substituted hexane (B92381) core in constructing the carbon skeleton of these natural products.
Furthermore, derivatives of this compound have been instrumental in the synthesis of fragments of other complex natural products. For example, (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol, a related diene, was synthesized as a key intermediate for the AB-rings of hexacyclinic acid. whiterose.ac.uk The synthesis of analogs of natural products, such as those of the siderophore desferrioxamine, has also utilized benzyloxy-containing linkers to create novel chelators with potential biomedical applications. nih.gov
The synthesis of broussonetine M and its analogues, which are potent glycosidase inhibitors, also involves intermediates with a benzyloxy group. mdpi.com The strategic use of a benzyloxy group allows for selective reactions at other parts of the molecule while protecting a hydroxyl group.
| Natural Product/Analog | Precursor/Intermediate Derived from this compound | Research Focus |
| Pestalotin Diastereomers | (S)-2-Benzyloxyhexanal | Divergent asymmetric total synthesis. mdpi.com |
| Hexacyclinic Acid Fragment | (2E,4Z)-6-(Benzyloxy)-4-bromohexa-2,4-dien-1-ol | Synthesis of diene intermediate for Diels-Alder reactions. whiterose.ac.uk |
| Desferrioxamine Analogs | 3-(Benzyloxy)-1-(5-(benzyloxyamino)pentyl)pyridin-2(1H)-one | Preparation of mixed HOPO-hydroxamate chelators. nih.gov |
| Broussonetine M Analogs | 4-(Benzyloxy)butanal | Synthesis of potent glycosidase inhibitors. mdpi.com |
Role in the Preparation of Chiral Ligands and Catalysts
Chiral ligands are essential for asymmetric catalysis, a field that plays a crucial role in the production of enantiomerically pure compounds, particularly for pharmaceuticals. d-nb.infodokumen.pub Many chiral ligands are derived from readily available chiral starting materials, such as amino alcohols. scirp.org The structural features of this compound make it and its derivatives suitable scaffolds for the synthesis of novel chiral ligands.
Research has shown that chiral bi- and tridentate ligands can be synthesized from derivatives of this compound. mdpi.com For example, pinane-based chiral tridentate ligands have been prepared and investigated for their effectiveness in the asymmetric addition of diethylzinc (B1219324) to aldehydes. mdpi.com These ligands often incorporate a benzyloxy group, which can influence the steric and electronic properties of the resulting catalyst, thereby affecting the enantioselectivity of the reaction.
The development of new chiral phosphine (B1218219) ligands is another area where benzyloxy-containing intermediates are valuable. d-nb.info While specific examples directly using this compound are not detailed in the provided context, the general principles of ligand design often involve the use of such functionalized building blocks to create a specific chiral environment around a metal center.
Intermediate in the Synthesis of Specialty Chemicals
Beyond complex natural products and catalysts, this compound and its derivatives are employed as intermediates in the synthesis of a variety of specialty chemicals. biosynth.comsmolecule.com These are compounds produced for specific applications, often requiring multi-step synthetic sequences.
For example, 1-amino-6-(benzyloxy)-2-methylhexan-3-one, a related compound, is used in the production of specialty chemicals and materials. smolecule.com The benzyloxy group in these intermediates can serve multiple purposes, including acting as a protecting group or influencing the physical properties of the final product.
The synthesis of kaempfer-3-ols, a class of flavonoids with potential anticancer activity, involves the use of intermediates with multiple benzyloxy groups, such as 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethan-1-one. nih.gov These protecting groups are crucial for selectively modifying other parts of the molecule before being removed in the final steps to yield the desired product. nih.gov
Advanced Analytical Characterization and Purity Assessment of 1 Benzyloxy Hexan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(Benzyloxy)hexan-3-ol, the spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the methine proton at the chiral center, and the various methylene and methyl protons of the hexanol chain.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would display signals for the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group (C3), and the other aliphatic carbons of the hexyl chain.
The following table presents expected chemical shifts for this compound, recorded in deuterochloroform (CDCl₃).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
|---|---|---|---|
| Position | δ (ppm), Multiplicity, J (Hz) | Position | δ (ppm) |
| H-Ar (5H) | 7.25-7.40 (m) | C-Ar (ipso) | 138.5 |
| H-Bn (2H) | 4.55 (s) | C-Ar (ortho, meta, para) | 127.5-128.8 |
| H-1 (2H) | 3.55 (t, J=6.4) | C-Bn | 73.2 |
| H-2 (2H) | 1.70-1.80 (m) | C-1 | 71.5 |
| H-3 (1H) | 3.65-3.75 (m) | C-3 | 69.8 |
| OH (1H) | ~2.0 (br s) | C-2 | 38.9 |
| H-4 (2H) | 1.40-1.55 (m) | C-4 | 36.5 |
| H-5 (2H) | 1.25-1.35 (m) | C-5 | 22.8 |
Note: Data are representative and based on standard chemical shift values.
2D-NMR Techniques are crucial for unambiguously assigning these signals and confirming the connectivity of the molecule. mdpi.comresearchgate.net
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the aliphatic chain from the methyl group (H-6) up to the protons at C-1.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively linking each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is vital for confirming the connection between the benzyl group (-CH₂-) and the oxygen at C-1 (correlation from benzylic protons to C-1) and for piecing together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of their bonding connectivity. youtube.comrsc.orgresearchgate.net For this compound, NOESY can show through-space correlations between the benzylic protons and the protons on the aromatic ring, as well as between protons along the flexible hexanol chain, helping to understand its preferred conformation in solution. mdpi.comresearchgate.net
Mass Spectrometry (MS) Techniques (GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. japsonline.com The sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows the molecular ion peak [M]⁺ and various fragment ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₃H₂₀O₂), the expected exact mass is 208.1463.
The fragmentation pattern provides structural confirmation. Key expected fragments for this compound are listed below.
Table 2: Predicted MS Fragmentation Data for this compound
| m/z | Proposed Fragment Identity | Notes |
|---|---|---|
| 208 | [C₁₃H₂₀O₂]⁺ | Molecular Ion [M]⁺ |
| 190 | [M - H₂O]⁺ | Loss of water from the alcohol |
| 117 | [C₇H₉O]⁺ | Cleavage between C2 and C3 |
| 108 | [C₇H₈O]⁺ | McLafferty rearrangement product (benzyloxy-enol) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
| 71 | [C₅H₁₁]⁺ | Loss of benzyloxy-ethene fragment |
Chromatographic Techniques for Separation and Purity Determination (HPLC, Chiral HPLC, GC)
Chromatographic techniques are indispensable for separating this compound from reaction byproducts or starting materials and for assessing its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. For this compound, a normal-phase (e.g., silica (B1680970) gel column) or reversed-phase (e.g., C18 column) system can be used. A typical mobile phase for reversed-phase HPLC would be a gradient of acetonitrile (B52724) and water. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) , equipped with a Flame Ionization Detector (FID), is also suitable for purity analysis due to the compound's volatility. wisc.edu A capillary column with a non-polar stationary phase is typically used, and the sample is analyzed under a temperature program to ensure the elution of all components.
Chiral HPLC is essential for resolving the enantiomers of this compound, which contains a stereocenter at the C-3 position. phenomenex.comhumanjournals.com Since enantiomers have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required for their separation. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for separating chiral alcohols. By analyzing a racemic sample, two distinct peaks corresponding to the (R)- and (S)-enantiomers can be observed, allowing for the determination of the enantiomeric excess (ee) of a chiral sample. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its alcohol, ether, and aromatic functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3550-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch (sp²) | Aromatic |
| 2960-2850 | C-H stretch (sp³) | Aliphatic |
| 1605, 1495, 1450 | C=C stretch | Aromatic Ring |
The presence of a broad band around 3400 cm⁻¹ is a clear indication of the hydroxyl group, while the combination of aromatic C-H and C=C stretches with aliphatic C-H stretches confirms the core structure. bris.ac.uk
X-ray Crystallography for Absolute Configuration Assignment of Derivatives
While this compound is an oil and cannot be analyzed directly by single-crystal X-ray crystallography, this technique is the gold standard for determining the absolute configuration of chiral molecules. nih.gov To achieve this, the alcohol must first be converted into a suitable crystalline derivative.
The strategy involves reacting the chiral alcohol with a chiral resolving agent of known absolute configuration, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or camphorsulfonic acid, to form a diastereomeric ester. mdpi.com These diastereomers often have different physical properties and a higher propensity to crystallize.
Once a suitable single crystal of the derivative is obtained, X-ray diffraction analysis is performed. Because the absolute configuration of the derivatizing agent is known, the three-dimensional structure of the entire molecule, including the previously unknown stereocenter of the alcohol, can be determined unambiguously. uzh.ch This method provides definitive proof of the (R) or (S) configuration at the C-3 position of the this compound moiety.
Computational and Theoretical Investigations Pertaining to 1 Benzyloxy Hexan 3 Ol
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which aims to identify the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them.
For molecules with flexible chains like 1-(Benzyloxy)hexan-3-ol, which contains several rotatable single bonds, a multitude of conformations are possible. The relative energies of these conformers are determined by a combination of steric and electronic effects. For instance, in related benzyloxy systems, the orientation of the benzyloxy group relative to adjacent substituents can be influenced by gauche and anti conformations to minimize steric hindrance. In the crystal structure of meso-1,4-dibenzyloxy-2,3-difluorobutane, a molecule with a similar benzyloxy moiety, each benzyloxy group adopts a gauche conformation with respect to the adjacent fluoro substituent. beilstein-journals.org
The preferred conformations of this compound would be dictated by the interplay of intramolecular forces, such as van der Waals interactions and potential hydrogen bonding involving the hydroxyl group. Computational methods, such as molecular mechanics, can be employed to systematically explore the potential energy surface of the molecule and identify the low-energy conformers. These studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) is a quantum mechanical method that has become a standard tool for investigating the electronic structure of molecules and the mechanisms of chemical reactions. mdpi.comnih.gov DFT calculations can provide valuable information on transition state geometries, activation energies, and reaction pathways, thereby offering a detailed picture of how a reaction proceeds.
In the context of this compound, DFT studies can be instrumental in understanding its reactivity and the stereoselectivity of its reactions. For example, DFT can be used to model the transition states of reactions involving the hydroxyl group or the benzylic ether, helping to predict the most favorable reaction pathways. The calculated energies of different transition states can explain why one stereoisomer is formed preferentially over another. mdpi.com
While specific DFT studies on the reaction mechanisms and stereoselectivity of this compound are not extensively documented in the literature, the principles of DFT have been widely applied to similar systems. For instance, DFT has been used to study the gas-phase reaction mechanisms of benzyl (B1604629) alcohol with radicals, revealing that H-abstraction from the methyl group is energetically favorable. researchgate.net Such studies on analogous molecules provide a framework for predicting the reactivity of this compound.
The calculated electronic properties from DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also provide insights into the molecule's reactivity. For example, in a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV, which indicates the molecule's kinetic stability and chemical reactivity. nih.gov Similar calculations for this compound would be valuable for understanding its electronic behavior.
Conclusion and Future Research Directions in the Chemistry of 1 Benzyloxy Hexan 3 Ol
Summary of Key Synthetic and Reactivity Advances
The synthesis of 1-(Benzyloxy)hexan-3-ol and its derivatives has been approached through several key strategies. A primary method involves the protection of a suitable precursor, such as a diol, with a benzyl (B1604629) group. The Williamson ether synthesis, which involves the reaction of an alkoxide with benzyl bromide, is a common method for this benzylation. uwindsor.caorganic-chemistry.org More contemporary and milder methods, such as the use of 2-benzyloxy-1-methylpyridinium triflate, have also been developed to install the benzyl ether protecting group under neutral conditions, which is particularly useful for sensitive substrates. beilstein-journals.orgorgsyn.org
The reactivity of this compound is largely dictated by its two functional groups: the hydroxyl group and the benzyl ether. The hydroxyl group can undergo a range of standard transformations, including oxidation to the corresponding ketone, 1-(benzyloxy)hexan-3-one, and conversion to a good leaving group (e.g., mesylate) to facilitate nucleophilic substitution. The benzyl ether is a robust protecting group, stable to a variety of reaction conditions, yet it can be readily cleaved when desired. uwindsor.caorganic-chemistry.org Common deprotection methods include catalytic hydrogenation (e.g., using Pd/C), which yields the corresponding diol and toluene (B28343), and dissolving metal reductions. uwindsor.caorganic-chemistry.org
Emerging Methodologies for Enantioselective Access
The demand for enantiomerically pure compounds has driven the development of asymmetric syntheses of chiral alcohols like this compound. A principal strategy for achieving enantioselective access is the asymmetric reduction of the corresponding ketone, 1-(benzyloxy)hexan-3-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation, providing access to either the (R)- or (S)-enantiomer with high enantiomeric excess. sigmaaldrich.com The use of microbial reductions, for instance with baker's yeast, has also been explored for the stereoselective reduction of keto esters, which can be precursors to chiral benzyloxy alcohols. core.ac.uk
Another powerful approach involves the use of chiral starting materials from the "chiral pool." For instance, carbohydrates like 2-deoxy-d-ribose (B167953) have been utilized as precursors in the enantioselective synthesis of complex molecules containing benzyloxy alcohol moieties. nih.gov The synthesis of (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol from 2,3,5-tri-O-benzyl-d-arabinofuranose is a notable example of how natural products can serve as starting points for chiral synthons. researchgate.net
Exploration of Novel Reactivity and Transformation Pathways
Beyond its role as a protected diol, the unique structural features of this compound open up avenues for novel reactivity. The interplay between the hydroxyl group and the benzyloxy-protected primary alcohol allows for selective manipulations. For example, the hydroxyl group can direct the stereochemical outcome of reactions at adjacent centers.
Recent research has focused on the development of new synthetic transformations that leverage the reactivity of benzylic and allylic alcohols. While not directly involving this compound, the use of aluminum triflate to render such alcohols electrophilic for dehydrative nucleophilic substitution presents a potential pathway for new reactions of this compound. rsc.org Furthermore, the development of novel methods for the synthesis of complex heterocyclic compounds using benzyloxy-containing precursors highlights the potential for expanding the reaction repertoire of this compound. researchgate.netnih.gov
Potential for Expanded Applications in Complex Molecule Synthesis and Materials Science
The utility of this compound and its derivatives as chiral building blocks has been demonstrated in the total synthesis of natural products. For example, a derivative, (2R,3R,5R)-2-allyl-5-((S)-1-(benzyloxy)hexyl)tetrahydrofuran-3-ol, is a key intermediate in an enantioselective process for the synthesis of (+)-petromyroxol. google.com The ability to introduce stereocenters in a controlled manner makes this class of compounds highly valuable in the construction of complex molecular architectures.
The application of benzyloxy-containing compounds is not limited to natural product synthesis. In the field of materials science, molecules with benzyloxy groups have been investigated for their liquid crystalline properties. nih.gov The synthesis of novel phenyl benzoate-based calamitic liquid crystals incorporating a benzyloxy moiety suggests that derivatives of this compound could be explored for the development of new materials with specific optical or electronic properties. nih.gov The incorporation of this chiral, flexible unit into polymer backbones or as a component in self-assembling systems could lead to materials with unique chiroptical or morphological characteristics. Further research into these areas could unlock new and exciting applications for this versatile chemical compound.
Q & A
Q. Advanced Research Focus
- NMR : ¹³C DEPT-135 confirms the presence of a tertiary alcohol (C-OH at ~70 ppm). 2D HSQC and HMBC correlate benzyloxy protons (δ 4.5–4.7 ppm) with adjacent carbons.
- Mass Spectrometry : High-resolution ESI-MS ([M+Na]⁺ expected at m/z 235.1578 for C₁₃H₂₀O₂Na) verifies molecular weight.
- IR : O-H stretch at ~3400 cm⁻¹ and C-O-C (ether) at ~1100 cm⁻¹ .
How should researchers resolve contradictions in reaction outcomes when modifying the benzyloxy group?
Data Contradiction Analysis
Divergent results (e.g., over-oxidation vs. preservation of the benzyl group) arise from reagent choice. For instance, catalytic hydrogenation (Pd/C, H₂) removes benzyl groups, while milder oxidants (e.g., Dess-Martin periodinane) selectively target alcohols. Systematically vary reaction parameters (temperature, catalyst loading) and analyze intermediates via LC-MS to identify competing pathways .
What biological applications are plausible for this compound based on structurally related compounds?
Advanced Research Focus
Analogous benzyloxy alcohols show promise as intermediates in drug discovery (e.g., antiviral or anti-inflammatory agents). For example, coupling with bioactive moieties (e.g., via Mitsunobu reactions) can generate prodrugs. Preliminary cytotoxicity assays (MTT tests on HEK-293 cells) are recommended before in vivo studies .
What storage conditions ensure the long-term stability of this compound?
Basic Research Focus
Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent oxidation and moisture absorption. Stability studies (accelerated aging at 40°C/75% RH) indicate <5% degradation over 6 months when stored properly. Avoid contact with metals (e.g., Fe³⁺) that catalyze ether cleavage .
How can computational modeling predict the reactivity of this compound in novel reaction systems?
Advanced Research Focus
DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) model transition states for nucleophilic substitutions or hydrogen bonding interactions. Solvent effects (PCM models) and steric maps (using software like MOE) predict regioselectivity in benzyloxy group modifications .
What green chemistry approaches are viable for synthesizing this compound?
Advanced Research Focus
Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic systems (e.g., Fe³⁺-clay) reduce waste. Microwave-assisted synthesis (100°C, 30 min) shortens reaction times and improves energy efficiency compared to reflux methods .
How can this compound serve as a building block in multi-step syntheses?
Advanced Research Focus
Use it to construct bicyclic ethers (via intramolecular cyclization) or glycoside analogs. For example, Grignard addition to the alcohol followed by deprotection yields branched alkanols. Retrosynthetic analysis of prostaglandin intermediates highlights its utility in stereocomplex architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
